5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride 5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13702879
InChI: InChI=1S/C4H3BrN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
SMILES: C1=C(C=NC(=O)N1)Br.Cl
Molecular Formula: C4H4BrClN2O
Molecular Weight: 211.44 g/mol

5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride

CAS No.:

Cat. No.: VC13702879

Molecular Formula: C4H4BrClN2O

Molecular Weight: 211.44 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride -

Specification

Molecular Formula C4H4BrClN2O
Molecular Weight 211.44 g/mol
IUPAC Name 5-bromo-1H-pyrimidin-2-one;hydrochloride
Standard InChI InChI=1S/C4H3BrN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
Standard InChI Key HWIYCPOXEBOZEF-UHFFFAOYSA-N
SMILES C1=C(C=NC(=O)N1)Br.Cl
Canonical SMILES C1=C(C=NC(=O)N1)Br.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a hydrochloride group at the 2-position. Key properties include:

PropertyValue
Molecular FormulaC4H4BrClN2O\text{C}_4\text{H}_4\text{BrClN}_2\text{O}
Molecular Weight211.44 g/mol
CAS Number154115-77-2
EC Number895-838-4
SMILES NotationC1=C(NC(=O)N1)Br.Cl

The bromine atom enhances electrophilic substitution reactivity, while the hydrochloride salt improves solubility in polar solvents .

Spectral and Crystallographic Data

While crystallographic data for this specific compound is limited, related brominated pyrimidines exhibit monoclinic crystal systems with hydrogen bonding networks influencing stability . Spectroscopic analyses (e.g., 1H NMR^1\text{H NMR}) typically show resonance peaks for the pyrimidine ring protons at δ 7.15–6.46 ppm, with characteristic shifts for the bromine substituent .

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via halogenation of pyrimidine derivatives. A common approach involves:

  • Bromination: Reacting 2-hydroxypyrimidine with hydrobromic acid (HBr\text{HBr}) and hydrogen peroxide (H2O2\text{H}_2\text{O}_2) under controlled temperatures (30–100°C) .

  • Salt Formation: Treating the intermediate with hydrochloric acid to yield the hydrochloride salt .

A patent-pending method for analogous compounds achieved yields >90% using phosphorus oxychloride (POCl3\text{POCl}_3) and organic amines (e.g., triethylamine) as catalysts .

Optimization Challenges

  • Bromine Utilization: Traditional methods exhibit ≤50% bromine efficiency, but optimized routes using excess H2O2\text{H}_2\text{O}_2 improve utilization to >95% .

  • Purification: Recrystallization from methanol or ethanol removes unreacted starting materials .

Pharmacological Activities

Antimicrobial Properties

Dihydropyrimidine derivatives demonstrate broad-spectrum activity against pathogens:

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15–19
Escherichia coli11–14
Pseudomonas aeruginosa7–10

Mechanistically, the bromine atom facilitates covalent interactions with bacterial enzymes, disrupting DNA synthesis .

HazardGHS CodePrecautionary Measures
Acute oral toxicityH302Avoid ingestion
Skin irritationH315Wear gloves and protective clothing
Eye damageH319Use safety goggles
Respiratory irritationH335Use in ventilated areas

Handling requires PPE, including nitrile gloves and fume hoods .

Applications in Research

Organic Synthesis

The compound serves as a precursor for:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups at the 5-position .

  • Heterocyclic Analogues: Synthesis of fused pyrimidines for kinase inhibition studies .

Drug Development

Ongoing studies explore its role in:

  • Antiviral Agents: Targeting viral polymerases .

  • Anti-Inflammatory Drugs: Modulating COX-2 expression .

Recent Advancements

Patented Innovations

A 2022 patent (CN114591250A) detailed a one-step synthesis for 5-bromo-2-chloropyrimidine, achieving 94% yield via POCl3\text{POCl}_3-mediated chlorination . This method’s scalability suggests applicability to the hydrochloride derivative.

Structural Modifications

  • Amino Derivatives: Introducing amino groups at the 1-position enhances water solubility (e.g., 1-amino-5-bromo-1,2-dihydropyridin-2-one) .

  • Hydroxyethyl Side Chains: Improve blood-brain barrier penetration for CNS-targeted therapies .

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